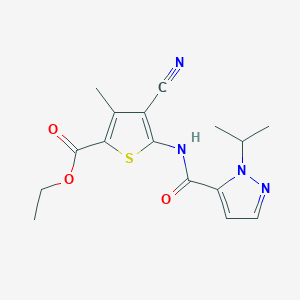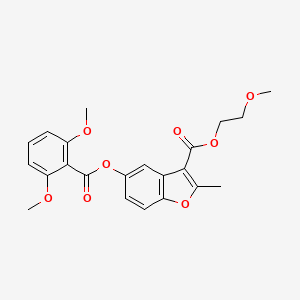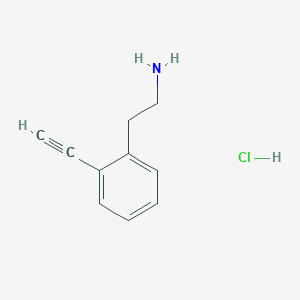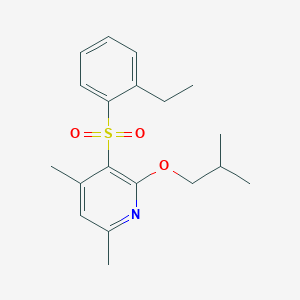![molecular formula C19H22N4O2 B2873596 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea CAS No. 1797062-21-5](/img/structure/B2873596.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea, also known as PPU, is a synthetic compound that has been the focus of scientific research in recent years. The compound has shown potential in various applications, including cancer treatment, neurological disorders, and cardiovascular diseases.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
A key area of research for compounds similar to 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea involves exploring their molecular structure and synthesis pathways. For instance, studies have detailed the synthesis of related urea derivatives and their molecular structures. In one study, the structural elucidation of N-(4-methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a derivative known for its inhibitory activity against glycogen synthase kinase 3β (GSK-3β), revealed that all non-H atoms in the molecule are essentially coplanar, demonstrating the precision achievable in molecular design (Lough et al., 2010).
Tautomerism and Molecular Sensing
Research into the conformational equilibrium and tautomerism of urea derivatives has provided insights into molecular sensing capabilities. A study focusing on ureido derivatives explored how conformational equilibrium in the urea moiety and tautomerism in pyrimidine parts can be manipulated for molecular sensing, indicating the potential of such compounds in detecting molecular changes through tautomerism controlled by conformational state (Kwiatkowski et al., 2019).
Pharmacokinetic Studies
Compounds like 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea are also subjects of pharmacokinetic studies. For example, the synthesis of deuterium-labeled AR-A014418, a compound with potent activities against cancer and neurodegenerative disorders, facilitates its use as an internal standard in LC–MS analysis. This allows for a detailed understanding of the drug's absorption, distribution, and overall pharmacokinetics, crucial for developing effective therapeutic agents (Liang et al., 2020).
Molecular Complexation and Engineering
Another facet of research involves the complexation of molecules for materials engineering, particularly for non-linear optical (NLO) applications. Studies on molecular complexes between biphenyl/stilbene and pyridine-1-oxide show how complexation can be used to design materials exhibiting quadratic NLO behavior. This demonstrates the potential of urea derivatives in the field of material science, where their complexation properties can be harnessed for the development of new materials with desirable optical characteristics (Muthuraman et al., 2001).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-17-7-5-15(6-8-17)14-22-19(24)21-11-3-12-23-13-9-16-4-2-10-20-18(16)23/h2,4-10,13H,3,11-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIATCIWIIWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol](/img/structure/B2873519.png)

![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)
![[(Cyanomethyl)sulfonyl]acetic acid methyl ester](/img/structure/B2873526.png)


![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)

